[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
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Overview
Description
[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride: is a chemical compound that features a triazole ring, a cyclopentyl group, and an ethylamine moiety
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
1,2,4-triazoles are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that the presence of nitrogen atoms in heterocyclic compounds like 1,2,4-triazoles can improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Given the broad range of activities associated with 1,2,4-triazoles, it is likely that the compound could have diverse effects depending on the specific target and biochemical pathway involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through alkylation reactions, often using cyclopentyl halides in the presence of a base.
Introduction of the Ethylamine Moiety: The ethylamine group is added via reductive amination, where an aldehyde or ketone precursor is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles, though this is less common.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamine group can yield imines, while substitution on the triazole ring can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug design.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing drugs to treat diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethylamine
- 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine
- 1-(4-Benzyl-4H-1,2,4-triazol-3-yl)ethylamine
Uniqueness
Compared to these similar compounds, [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is unique due to the presence of the cyclopentyl group. This group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially improving its bioavailability and efficacy as a drug candidate.
Properties
IUPAC Name |
1-(4-cyclopentyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-7(10)9-12-11-6-13(9)8-4-2-3-5-8;;/h6-8H,2-5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUNMCGMCFWRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C2CCCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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